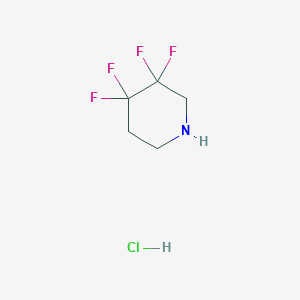

3,3,4,4-Tetrafluoropiperidine hydrochloride

Description

3,3,4,4-Tetrafluoropyrrolidine hydrochloride is a fluorinated heterocyclic amine featuring a five-membered pyrrolidine ring with four fluorine atoms at the 3,3,4,4-positions. It is primarily utilized as a building block in pharmaceutical synthesis, particularly for developing dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are critical in diabetes treatment . The compound is synthesized via condensation reactions involving fluorinated hydrazine derivatives and piperidine precursors, followed by purification steps such as trituration with ethanol .

Properties

IUPAC Name |

3,3,4,4-tetrafluoropiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F4N.ClH/c6-4(7)1-2-10-3-5(4,8)9;/h10H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOAOKRIBZDGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents and the production of high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropiperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized piperidine compounds .

Scientific Research Applications

Chemical Synthesis Applications

3,3,4,4-Tetrafluoropiperidine hydrochloride serves as a valuable intermediate in the synthesis of complex organic compounds. Its fluorinated structure enhances reactivity and selectivity in chemical reactions, making it useful in the following areas:

- Building Block for Synthesis : It is utilized as a building block for synthesizing other fluorinated compounds and pharmaceuticals. The presence of fluorine atoms often improves the lipophilicity and bioavailability of drug candidates.

- Reagent in Organic Chemistry : The compound can participate in various organic reactions such as nucleophilic substitutions and reductions. It can be transformed into other functional groups under specific conditions, allowing for the development of diverse chemical entities.

Research has indicated that this compound exhibits significant biological activities, particularly in neuropharmacology and oncology.

Neuropharmacological Effects

The compound has been studied for its potential effects on neurotransmitter systems:

- Serotonin Receptor Modulation : Preliminary studies suggest that it interacts with serotonin receptors, which may have implications for mood disorders such as depression and anxiety.

- Dopaminergic Activity : It has shown potential to influence dopaminergic pathways relevant to conditions like schizophrenia and Parkinson's disease.

Anticancer Properties

In vitro studies have demonstrated the anticancer potential of this compound:

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through intrinsic pathways. This mechanism is crucial for developing new cancer therapies.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Neuropharmacological Effects : A study investigated the interaction of this compound with serotonin receptors. Results indicated a significant modulation of receptor activity, suggesting its potential as an antidepressant agent.

- Anticancer Research : In vitro assays revealed that treatment with this compound led to a dose-dependent reduction in cell viability among MCF-7 and A549 cell lines. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for cancer treatment.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoropiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Identifiers :

- CAS Numbers : Discrepancies exist in literature: 1810-13-5 (Evidences 3, 4, 16) and 1841-00-5 (Evidences 7, 15). This inconsistency necessitates verification during procurement.

- Molecular Formula : C₄H₆F₄N·HCl (calculated from structural data).

- Applications : Intermediate in drug discovery, particularly for metabolic disorders .

Comparison with Structurally Similar Compounds

Fluorinated cyclic amines are pivotal in medicinal chemistry due to their enhanced metabolic stability and binding affinity. Below is a comparative analysis of 3,3,4,4-tetrafluoropyrrolidine hydrochloride with analogous compounds:

Fluorinated Piperidines

3,3-Difluoropiperidine Hydrochloride (CAS 496807-97-7)

- Structure : Six-membered piperidine ring with two fluorine atoms at the 3,3-positions.

- Properties : Reduced fluorine content compared to tetrafluoropyrrolidine, leading to lower electronegativity and altered lipophilicity. Used in kinase inhibitor synthesis .

- Synthetic Route : Derived from fluorinated phenylhydrazines and piperidine precursors .

4,4-Difluoropiperidine Hydrochloride (CAS 144230-52-4)

- Structure : Piperidine with fluorines at the 4,4-positions.

- Applications include CNS drug candidates .

4-(Trifluoromethyl)piperidine Hydrochloride (CAS 155849-49-3)

- Structure : Piperidine with a trifluoromethyl group at the 4-position.

- Properties : The CF₃ group enhances hydrophobicity and electron-withdrawing effects, influencing receptor binding in antipsychotic agents .

Fluorinated Pyrrolidines

3,3-Difluoropyrrolidine Hydrochloride (CAS 163457-23-6)

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

- Structure : Fully fluorinated at 3,3,4,4-positions.

- Properties : High electronegativity and conformational rigidity enhance drug-target interactions. Priced at €136.00/g (CymitQuimica, 2025) .

Comparative Data Table

Research Findings and Discrepancies

- Synthetic Utility: 3,3,4,4-Tetrafluoropyrrolidine hydrochloride is critical in synthesizing DPP-IV inhibitors, as demonstrated in a 2004 patent using Boc-protected amino acids and carbodiimide coupling .

- Structural Impact : Tetrafluorination increases metabolic resistance compared to difluorinated analogs, as fluorine atoms block cytochrome P450 oxidation sites .

- CAS Number Conflicts: Discrepancies (1810-13-5 vs. Researchers must verify identifiers with suppliers like City Chemical LLC or TCI Chemicals .

Biological Activity

3,3,4,4-Tetrafluoropiperidine hydrochloride is a fluorinated derivative of piperidine characterized by the presence of four fluorine atoms. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms enhances the stability and reactivity of the molecule, making it a valuable candidate for various applications in drug discovery and development.

- Chemical Formula : CHClFN

- Molecular Weight : 193.57 g/mol

- CAS Number : 1001337-97-8

- Appearance : Off-white solid with high purity levels (~96%) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms enhance the compound's lipophilicity, which can influence its binding affinity to various biomolecules such as enzymes and receptors. This interaction may lead to modulation of enzymatic activities and receptor signaling pathways, potentially resulting in therapeutic effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that fluorinated piperidine derivatives can inhibit the growth of certain bacterial strains by interfering with their metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that this compound may exhibit selective cytotoxicity against specific tumor cells while sparing normal cells. For example:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (breast) | 15.2 | Moderate cytotoxicity |

| HeLa (cervical) | 10.5 | Higher sensitivity observed |

| A549 (lung) | 18.0 | Variable response |

These results indicate potential for further development as an anticancer agent .

Case Studies

- Case Study on Antitumor Activity : A study involving the synthesis of various fluorinated piperidine derivatives demonstrated that compounds with similar structural features to this compound showed significant antitumor activity against MCF-7 cells. The study reported an IC50 value of approximately 15 µM, suggesting a promising lead for further optimization .

- Investigating Enzyme Inhibition : Another investigation focused on the inhibitory effects of tetrafluorinated piperidines on specific enzymes involved in cancer metabolism. Results indicated that these compounds could inhibit key enzymes with IC50 values ranging from 5 to 20 µM, highlighting their potential as enzyme inhibitors in cancer therapy .

Safety and Toxicology

While exploring the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies have indicated that the compound may exhibit harmful effects at high concentrations:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315) .

These findings underscore the importance of conducting thorough toxicological evaluations before clinical application.

Q & A

What are the recommended methods for synthesizing and characterizing 3,3,4,4-Tetrafluoropiperidine hydrochloride in academic research?

Level : Basic

Methodological Answer :

- Synthesis : Fluorination of piperidine derivatives using tetrafluorinating agents (e.g., SF₄ or DAST) under controlled anhydrous conditions is a common approach. Structural analogs, such as sulfonyl-piperidine hydrochlorides, are synthesized via nucleophilic substitution or sulfonylation reactions .

- Characterization : Employ nuclear magnetic resonance (NMR) to confirm fluorine substitution patterns and proton environments. Mass spectrometry (MS) validates molecular weight. For crystallographic confirmation, reference the Cambridge Structural Database (CSD) to compare bond lengths and angles with similar fluorinated piperidine derivatives .

What safety protocols should be followed when handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles or vapors .

- Waste Management : Segregate chemical waste in labeled containers. Collaborate with certified waste disposal services for incineration or neutralization, particularly for halogenated compounds .

- Emergency Procedures : Maintain spill kits with inert absorbents (e.g., vermiculite) and ensure eyewash stations/shower access. Document Material Safety Data Sheets (MSDS) for hazard-specific first aid .

How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic or mechanistic studies?

Level : Advanced

Methodological Answer :

- Deuterium Incorporation : Use deuterated precursors (e.g., CD₃CN or D₂O) during synthesis. For post-synthetic labeling, employ hydrogen-deuterium exchange under acidic conditions at specific positions (e.g., amine or hydroxyl groups) .

- Validation : Confirm isotopic purity via high-resolution MS and ²H-NMR. Compare with non-deuterated analogs to assess isotopic effects on reactivity or stability .

What strategies are effective for analyzing structural analogs of this compound to predict biological activity?

Level : Advanced

Methodological Answer :

- Database Mining : Cross-reference the CSD to identify analogs with similar fluorination patterns (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) and extract crystallographic data for structure-activity relationship (SAR) modeling .

- Computational Modeling : Perform molecular docking using software like AutoDock to predict binding affinity with target receptors (e.g., GPCRs or ion channels). Validate predictions with in vitro assays .

How should researchers validate the purity and stability of this compound in long-term storage?

Level : Advanced

Methodological Answer :

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and calibrate against certified reference materials (CRMs). For trace impurities, employ LC-MS/MS .

- Stability Testing : Store samples under inert atmospheres (N₂ or Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via NMR or FTIR .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Level : Advanced

Methodological Answer :

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., fixed concentrations, solvent systems). Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent polarity, counterion effects) .

What experimental designs are optimal for studying the reactivity of this compound in nucleophilic substitution reactions?

Level : Advanced

Methodological Answer :

- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., NaI or KCN). Monitor reaction progress via ¹⁹F-NMR to track fluorine displacement .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (MeOH) to assess solvation effects. Correlate results with Kamlet-Taft parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.